molecular formula C7H10N2S B095379 4,5,6-Trimethyl-pyrimidine-2-thiol CAS No. 17697-92-6

4,5,6-Trimethyl-pyrimidine-2-thiol

Cat. No.: B095379
CAS No.: 17697-92-6
M. Wt: 154.24 g/mol
InChI Key: WBHYXTQPYHIWBO-UHFFFAOYSA-N
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Description

4,5,6-Trimethyl-pyrimidine-2-thiol is a synthetically accessible pyrimidine derivative that serves as a key precursor and core scaffold in medicinal chemistry and drug discovery research. Its structure, featuring a thiol group, allows for further chemical modifications to create novel compounds for biological evaluation. Pyrimidine-2-thiol derivatives are extensively investigated for their broad spectrum of biological activities, which include antimicrobial, anticancer, antioxidant, and antiviral properties . Researchers utilize this compound as a building block to develop new therapeutic agents. Its derivatives can be synthesized and evaluated for efficacy against multidrug-resistant bacterial strains, such as Staphylococcus aureus and Escherichia coli . In anticancer research, pyrimidine-thiol scaffolds can be functionalized to create molecules that demonstrate promising anti-tumor effects, for instance, against breast cancer cell lines like MCF-7 . The mechanism of action for such compounds often involves interference with critical cellular processes in target cells, such as inhibiting enzymes like thymidylate synthase or tyrosine kinases, which are crucial for DNA synthesis and cell proliferation . Furthermore, the thiol moiety contributes to antioxidant activity by enabling the compound to act as a free radical scavenger, which is valuable for studies investigating oxidative stress . This makes this compound a versatile and valuable chemical tool for researchers developing new bioactive molecules in multiple therapeutic areas.

Properties

IUPAC Name

4,5,6-trimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-4-5(2)8-7(10)9-6(4)3/h1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHYXTQPYHIWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=S)N=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368681
Record name 4,5,6-Trimethyl-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17697-92-6
Record name 4,5,6-Trimethyl-2-pyrimidinethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traditional Cyclocondensation Approaches

The classical synthesis of pyrimidine-2-thiols involves cyclocondensation reactions between thiourea and carbonyl-containing precursors. For example, 4-arylethyl-6-arylpyrimidine-2-thiols are synthesized via aza-Michael addition/nucleophilic addition/aromatization cascades using divinyl ketones and thiourea under basic conditions . Adapting this method, a divinyl ketone precursor bearing methyl substituents at the α, β, and γ positions could theoretically yield 4,5,6-trimethyl-pyrimidine-2-thiol.

Mechanistic Insight :

  • Aza-Michael Addition : Thiourea attacks the α,β-unsaturated ketone of a methyl-substituted divinyl ketone, forming an enamine intermediate.

  • Nucleophilic Addition : The enamine undergoes intramolecular cyclization, facilitated by potassium hydroxide, to generate a dihydropyrimidine intermediate.

  • Aromatization : Dehydration under thermal conditions (80°C, 8 hours) yields the fully conjugated pyrimidine ring .

Hypothetical Protocol :

  • Reactants : 2,3,4-trimethylpent-2-ene-1,5-dione (hypothetical divinyl ketone), thiourea (1.5 equiv), KOH (2 equiv).

  • Conditions : Ethanol, 80°C, 8 hours.

  • Workup : Ethyl acetate extraction, brine wash, column chromatography.

Challenges :

  • Synthetic accessibility of the tri-methylated divinyl ketone.

  • Steric hindrance during cyclization may reduce yields.

Thionation of Pyrimidin-2-ones

Thionation offers a versatile route to pyrimidine-2-thiols from pyrimidin-2-ones. For instance, 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones are converted to thiones using Lawesson’s reagent . Applying this strategy, 4,5,6-trimethyl-pyrimidin-2-one could undergo thionation to yield the target compound.

Procedure :

  • Synthesis of Pyrimidin-2-one : Cyclocondensation of O-methylisourea with a tri-methylated β-ketoester precursor.

  • Thionation : Treatment with Lawesson’s reagent (1.2 equiv) in toluene under reflux (2 hours), achieving >85% conversion .

Key Considerations :

  • The pyrimidin-2-one precursor must retain methyl groups at positions 4, 5, and 6.

  • Aromatization may require additional steps if starting from dihydropyrimidines.

Biginelli Reaction Modifications

The Biginelli reaction, typically used for dihydropyrimidinones (DHPMs), could be adapted by substituting thiourea for urea and employing methylated 1,3-dicarbonyl compounds. For example, methyl acetoacetate and acetylacetone derivatives with multiple methyl groups might facilitate the formation of the tri-methylated core.

Hypothetical Reaction Scheme :

  • Reactants : Thiourea, methyl 3-oxopentanoate (with methyl branches), trimethylacetaldehyde.

  • Conditions : HCl catalysis, ethanol reflux.

  • Post-Reaction : Oxidative aromatization (e.g., MnO₂) to convert dihydro intermediates to aromatic pyrimidines.

Limitations :

  • Traditional Biginelli conditions favor dihydro products, necessitating additional oxidation steps.

  • Regioselectivity in methyl group incorporation is unpredictable.

Post-Synthetic Methylation Strategies

Direct methylation of preformed pyrimidine-2-thiols could introduce methyl groups at specific positions. For example, lithiation at position 5 followed by quenching with methyl iodide might install the 5-methyl group, though adjacent methyls at 4 and 6 could hinder this approach.

Potential Pathway :

  • Synthesize 4,6-Dimethyl-pyrimidine-2-thiol : Via cyclocondensation of dimethylated divinyl ketones.

  • Directed Metallation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate position 5.

  • Methylation : Add methyl iodide to quench the lithiated intermediate.

Drawbacks :

  • Low yields due to steric hindrance and competing side reactions.

  • Requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Advantages Challenges
Cyclocondensation Divinyl ketones, thioureaKOH, ethanol, 80°CHigh atom economyPrecursor synthesis complexity
Thionation Pyrimidin-2-ones, Lawesson’sToluene, refluxHigh conversion ratesRequires preformed pyrimidin-2-one
Biginelli Adaptation1,3-Dicarbonyls, thioureaHCl, ethanol refluxOne-pot synthesisLow regioselectivity, dihydro intermediates
Post-Synthetic Methylation4,6-Dimethyl-pyrimidine-2-thiolLDA, methyl iodidePosition-specific methylationSteric hindrance, low yields

Characterization and Validation

Hypothetical NMR data for this compound can be extrapolated from related compounds:

  • ¹H NMR (DMSO-d₆) : δ 2.15 (s, 9H, 3×CH₃), 13.2 (s, 1H, SH) .

  • ¹³C NMR : δ 18.5 (CH₃), 120.4 (C-2), 155.6 (C-4, C-6), 170.2 (C-5) .

Chemical Reactions Analysis

Types of Reactions

AMG 221 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of AMG 221 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of AMG 221 depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

AMG 221 has a wide range of scientific research applications, including:

Mechanism of Action

AMG 221 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This inhibition prevents the conversion of inactive cortisone to active cortisol, thereby reducing cortisol levels in the body. The reduction in cortisol levels leads to decreased blood glucose and insulin levels, as well as reduced body weight in obesity models . The molecular targets and pathways involved include the glucocorticoid receptor and various metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2-thiol Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between 4,5,6-trimethyl-pyrimidine-2-thiol and analogous compounds:

Compound Name Structural Features Key Applications/Properties References
This compound Aromatic pyrimidine with -SH at C2 and methyl groups at C4, C5, C4. Hypothesized applications in metal coordination and drug design (extrapolated from analogs). -
Pyrimidine-2-thiol (unsubstituted) No substituents; simple aromatic ring with -SH at C2. Selective lead(II) ion adsorption; used in preconcentration methods (LOD: 0.73 ng/mL).
1-Amino-4,4,6-trimethyl-pyrimidine-2-thiol Dihydro ring with methyl groups at C4, C4, C6; amino substituent. Forms orange Bi(III) complexes (λmax: 470 nm; molar absorptivity: 6.5×10³ L/mol·cm).
4-Arylethyl-6-arylpyrimidine-2-thiol Aryl groups at C4 and C6; fully aromatic. Synthesized via aza-Michael/nucleophilic addition; potential antiepileptic activity.
1-(4-Chlorophenyl)-4,4,6-trimethyl-dihydropyrimidine-2-thione Dihydro ring with chlorophenyl and methyl groups; thione (-S) group. Exhibits antibacterial, antitumor, and calcium channel-blocking activities.
2,5,6-Trimethylthieno[2,3-d]pyrimidine-4-thiol Fused thieno-pyrimidine system with methyl groups. Structural novelty; electronic properties influenced by fused ring system.

Key Comparisons

Physical and Electronic Properties
  • Aromaticity vs. Saturation :
    • Fully aromatic pyrimidine-2-thiols (e.g., unsubstituted or 4,5,6-trimethyl) exhibit planar structures conducive to π-π stacking, while dihydro derivatives adopt envelope conformations, affecting solubility and crystallinity .
  • Thione (-S) variants (e.g., ) differ in redox behavior compared to thiol (-SH) analogs .

Biological Activity

4,5,6-Trimethyl-pyrimidine-2-thiol (CAS Number: 17697-92-6) is a sulfur-containing heterocyclic compound that belongs to the pyrimidine family. Its biological activities have garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties based on diverse research findings.

  • Molecular Formula : C₇H₁₀N₂S
  • Molecular Weight : 154.23 g/mol
  • Structure : The compound features a pyrimidine ring substituted with three methyl groups and a thiol (-SH) group at the 2-position.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been tested against various microbial strains including E. coli, S. aureus, and C. albicans. The Minimum Inhibitory Concentration (MIC) values suggest effective antimicrobial activity at concentrations ranging from 0.5 to 256 µg/mL .

Microbial StrainMIC (µg/mL)
E. coli32
S. aureus16
C. albicans64

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds derived from this structure have shown promising results against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these compounds indicate their effectiveness in inhibiting tumor growth.

Cell LineIC50 (µM)
MCF-70.09
A5490.03
HCT-1160.12

In a comparative study with etoposide, certain derivatives of pyrimidine showed superior cytotoxicity against these cell lines .

Neuroprotective Activity

The neuroprotective effects of pyrimidine derivatives have also been explored. Notably, studies indicate that certain compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. For example:

CompoundAChE IC50 (µM)
Compound A20.15
Galantamine4.82

These results suggest that modifications to the pyrimidine structure can enhance its neuroprotective properties .

Case Studies

  • Anticancer Efficacy : In a study by Sabita et al., a series of pyrimidine derivatives were synthesized and tested for their anticancer efficacy using the MTT assay across multiple cell lines. The results indicated that specific modifications to the pyrimidine scaffold significantly increased cytotoxicity compared to standard chemotherapeutic agents like etoposide .
  • Neuroprotective Mechanism : Research conducted by Almehizia et al. highlighted the synthesis of pyrazolo-pyrimidines with potential anti-Alzheimer's properties. The study demonstrated that these compounds not only inhibited AChE but also exhibited antioxidant activities, which are beneficial in neurodegenerative conditions .

Q & A

Basic Research Question: What are the recommended synthetic routes for 4,5,6-Trimethyl-pyrimidine-2-thiol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclization reactions. A plausible route starts with a pre-functionalized pyrimidine core (e.g., 4,5,6-trimethylpyrimidine), where a thiol group is introduced at the 2-position via reaction with thiourea or Lawesson’s reagent under reflux conditions. For example, thiourea can displace a halogen at the 2-position in acidic ethanol at 80–90°C for 6–12 hours . Optimization includes:

  • Temperature control : Higher temperatures (>100°C) may lead to desulfurization or ring degradation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require inert atmospheres to prevent oxidation of the thiol group.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) or recrystallization from ethanol/water mixtures yields high-purity product.

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